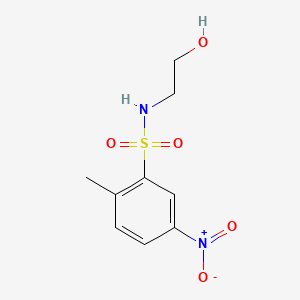

Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide is an organic compound that features a sulphonamide group attached to a nitrotoluene moiety, with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide typically involves the reaction of 4-nitrotoluene-2-sulphonyl chloride with ethanolamine. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulphonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products Formed

Oxidation: 4-Aminotoluene-2-sulphonamide.

Reduction: 4-Nitrotoluene-2-sulfonic acid and ethanolamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can be compared with other similar compounds, such as:

N-(2-Hydroxyethyl)-ethylenediamine: Similar in structure but lacks the nitro and sulphonamide groups.

N-(2-Hydroxyethyl)aniline: Contains a hydroxyethyl group but has an aniline moiety instead of nitrotoluene.

Methyldiethanolamine: Features a similar hydroxyethyl group but with different functional groups attached.

The uniqueness of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- (often abbreviated as 2-Methyl-5-nitro-N-(2-hydroxyethyl)benzenesulfonamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H12N2O3S

- Molecular Weight : 224.27 g/mol

- Structure : The compound features a benzenesulfonamide core with a hydroxyl and nitro substituent, which contributes to its biological properties.

The biological activity of N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects.

- Receptor Modulation : The compound may also modulate receptor functions by interacting with specific binding sites, influencing cellular signaling pathways and biological responses.

Antibacterial Activity

Research indicates that benzenesulfonamide derivatives exhibit antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values comparable to standard antibiotics against various bacterial strains such as E. faecalis and K. pneumoniae .

Anticancer Activity

Benzenesulfonamide derivatives have been investigated for their potential anticancer effects:

- Prostate Cancer Studies : In vitro studies using the LNCaP prostate cancer cell line revealed that treatment with N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide resulted in significantly reduced cell proliferation compared to untreated controls. This suggests a potential role in prostate cancer therapy through antiandrogenic mechanisms .

Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamides on cardiovascular parameters:

- Perfusion Pressure Changes : Experiments indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapies .

Study on Prostate Cancer Cell Lines

A notable study examined the effects of N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide on LNCaP cells:

- Methodology : Cells were treated with varying concentrations of the compound over an 8-day period.

- Results : A marked reduction in cell proliferation was observed, especially at higher concentrations (100 µM), indicating its potential as an antiandrogenic agent .

Cardiovascular Research

In another study focusing on cardiovascular activity:

- Experimental Design : The effects of various benzenesulfonamide derivatives on perfusion pressure were evaluated using a control Krebs-Henseleit solution.

- Findings : The compound 4-(2-aminoethyl)-benzenesulfonamide showed significant reductions in perfusion pressure compared to controls, indicating its potential as a calcium channel blocker .

Data Tables

Properties

CAS No. |

68003-40-7 |

|---|---|

Molecular Formula |

C9H12N2O5S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O5S/c1-7-2-3-8(11(13)14)6-9(7)17(15,16)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 |

InChI Key |

PPOLVIMYSMIWCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.